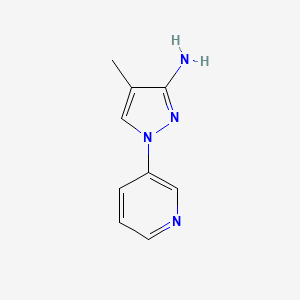

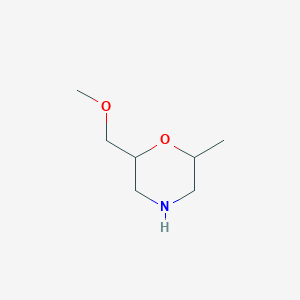

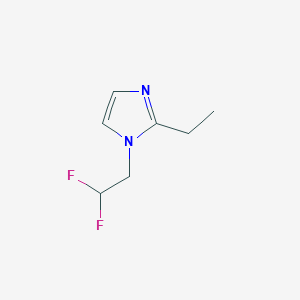

4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine

Overview

Description

4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine (referred to as MPZA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPZA is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Leukemia Treatment

- Scientific Field : Medical Science, Oncology

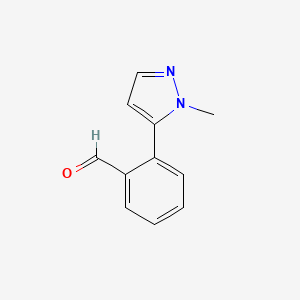

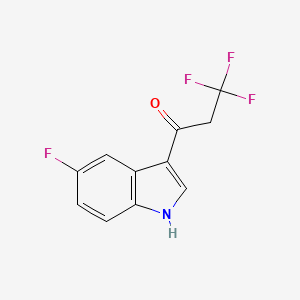

- Application Summary : This compound is structurally similar to Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia . Imatinib specifically inhibits the activity of tyrosine kinases .

- Methods of Application : The molecule forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

- Results : Imatinib has been proven effective in treating chronic myelogenic leukemia .

Synthesis of Bioactive Compounds

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : This compound is used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .

- Methods of Application : The synthesis involves the use of magnesium oxide nanoparticles .

- Results : The synthesized compounds showed more cytotoxic activity than the reference drug (i.e., imatinib). One of the compounds gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .

Anti-tubercular Agents

- Scientific Field : Medical Science, Infectious Diseases

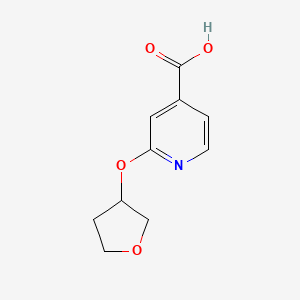

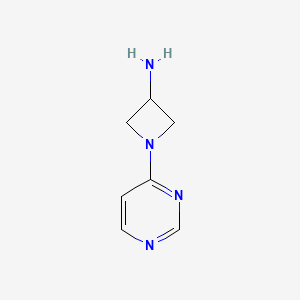

- Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

- Methods of Application : The details of the synthesis process are not provided in the search results .

- Results : The results of the anti-tubercular activity evaluation are not provided in the search results .

Structural Characterization of Imatinib

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : This compound has been structurally characterized in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) .

- Methods of Application : The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

- Results : The study provides insights into the structural characteristics of Imatinib .

Synthesis of Thiazolidine Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Thiazolidine motifs, which are similar to the structure of “4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine”, are used in the synthesis of diverse natural and bioactive compounds .

- Methods of Application : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed .

- Results : The synthesized compounds show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Anti-Tubercular Agents

- Scientific Field : Medical Science, Infectious Diseases

- Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

- Methods of Application : The details of the synthesis process are not provided in the search results .

- Results : The results of the anti-tubercular activity evaluation are not provided in the search results .

Structural Characterization of Imatinib

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : This compound has been structurally characterized in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) .

- Methods of Application : The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups .

- Results : The study provides insights into the structural characteristics of Imatinib .

Synthesis of Thiazolidine Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Thiazolidine motifs, which are similar to the structure of “4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine”, are used in the synthesis of diverse natural and bioactive compounds .

- Methods of Application : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed .

- Results : The synthesized compounds show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .

Anti-Tubercular Agents

- Scientific Field : Medical Science, Infectious Diseases

- Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

- Methods of Application : The details of the synthesis process are not provided in the search results .

- Results : The results of the anti-tubercular activity evaluation are not provided in the search results .

properties

IUPAC Name |

4-methyl-1-pyridin-3-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-6-13(12-9(7)10)8-3-2-4-11-5-8/h2-6H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDBTFDXGJIKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine](/img/structure/B1426826.png)

![1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one](/img/structure/B1426837.png)

![3-[3-(Trifluoromethyl)phenyl]thiomorpholine](/img/structure/B1426838.png)

![N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide](/img/structure/B1426839.png)

![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1426840.png)